1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(4-methylphenyl)sulfanylmethyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S2/c1-15-2-6-17(7-3-15)25-14-19(22)10-12-21(13-11-19)26(23,24)18-8-4-16(20)5-9-18/h2-9,22H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMQWPJYIFRRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidinol Core: The piperidinol core can be synthesized through the reduction of a piperidone precursor using reducing agents such as sodium borohydride or lithium aluminum hydride.
Sulfanylation: The final step involves the reaction of the intermediate with a sulfanyl compound, such as 4-methylbenzenethiol, under conditions that promote the formation of the sulfanyl linkage, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for efficiency and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (-SO₂-) attached to the piperidine nitrogen is electrophilic, enabling nucleophilic substitution. This reactivity is influenced by the electron-withdrawing nature of the sulfonyl moiety.
Key Reactions:
-
Hydrolysis: Under basic conditions (e.g., NaOH), the sulfonyl group can hydrolyze to form a sulfonic acid derivative. For example, treatment with 18% aqueous Na₂CO₃ at pH 10 facilitates cleavage of the sulfonyl bond in related compounds .
-
Aminolysis: Reaction with amines (e.g., hydrazine hydrate) replaces the sulfonyl group. In analogous syntheses, hydrazine hydrate at reflux in methanol yielded carbohydrazide derivatives .
Example Reaction Pathway:
Conditions and Outcomes:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | 18% Na₂CO₃, H₂O, 4 hr | Sulfonic acid derivative | 75% |
| Aminolysis | NH₂NH₂·H₂O, MeOH, 3 hr | Piperidin-4-carbohydrazide | 82% |
Oxidation and Reduction of the Sulfanyl Group
The sulfanyl (-S-) group on the methyl substituent is susceptible to oxidation, forming sulfoxides or sulfones.
Oxidation Pathways:
-
Controlled Oxidation: Using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) in acetic acid converts -S- to -SO- (sulfoxide).
-
Strong Oxidation: HNO₃ or KMnO₄ oxidizes -S- to -SO₂- (sulfone).
Reduction:
-
The sulfonyl group can be reduced to thiol (-SH) using LiAlH₄ or Zn/HCl, though this is less common due to steric hindrance in the piperidine system.
Example Oxidation Reaction:
Oxidation Data:
| Oxidizing Agent | Product | Reaction Time | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 2 hr | 68% |
| KMnO₄ (aq) | Sulfone | 6 hr | 55% |
Cycloaddition and Heterocycle Formation
The hydroxyl group on the piperidine ring participates in cyclization reactions. For instance, treatment with CS₂ and KOH forms 1,3,4-oxadiazole derivatives, as observed in structurally related piperidine systems .
Mechanism:
-
Formation of Thiol Intermediate:
-
Cyclization: Acidic workup induces cyclization to yield oxadiazole.
Example Reaction:
Optimized Conditions:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 6 hr |
| Yield | 70% |
Alkylation/Acylation at the Hydroxyl Group
The hydroxyl group undergoes alkylation or acylation to form ethers or esters. Lithium hydride (LiH) in DMF is effective for deprotonation, facilitating reactions with alkyl/aralkyl halides .
General Procedure:
-
Deprotonate the hydroxyl group with LiH.
-
Treat with alkyl halide (e.g., methyl iodide or benzyl chloride).
Example Alkylation:
Reaction Efficiency:
| Alkylating Agent | Product | Yield |
|---|---|---|
| Methyl iodide | Methoxy | 85% |
| Benzyl chloride | Benzyloxy | 78% |
Ring-Opening Reactions
Observed Stability:
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds with similar piperidine structures exhibit anticancer properties. For example, studies have shown that derivatives of this compound can induce apoptosis in cancer cells, leading to increased caspase activity. This mechanism may provide a pathway for developing new cancer therapies targeting specific tumor types.
2. Treatment of Metabolic Disorders
The compound's ability to inhibit enzymes involved in metabolic pathways makes it a candidate for treating metabolic disorders such as type 2 diabetes and obesity. Inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to improved insulin sensitivity and reduced fat accumulation .
Enzyme Inhibition
1. Acetylcholinesterase Inhibition
The compound has shown potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Inhibitors of this enzyme can enhance cholinergic transmission, potentially alleviating cognitive deficits associated with such conditions .
2. Urease Inhibition
Similar piperidine derivatives have demonstrated efficacy in inhibiting urease, an enzyme linked to urinary tract infections. This inhibition could lead to the development of new treatments that mitigate the effects of urease-producing bacteria.
Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of this compound and its derivatives. The incorporation of sulfonamide groups has been shown to significantly enhance the antimicrobial effects compared to non-sulfonamide counterparts. This makes the compound a promising candidate for developing new antibiotics .
Case Study 1: Antimicrobial Evaluation
A series of piperidine derivatives were synthesized and evaluated for their antimicrobial properties against various bacterial strains. The results indicated that those containing the sulfonamide moiety exhibited superior activity, suggesting a structure-activity relationship that could guide future drug design efforts.
Case Study 2: Safety Profile Assessment
Toxicity studies conducted on animal models revealed that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This favorable safety profile supports further development and clinical testing of the compound for therapeutic applications.
Summary Table of Biological Activities
Mechanism of Action
The mechanism by which 1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl and sulfanyl groups can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The piperidinol core may also interact with receptors or ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)sulfonyl]-4-piperidinol: Lacks the sulfanyl group, which may result in different reactivity and biological activity.
4-{[(4-Methylphenyl)sulfanyl]methyl}-4-piperidinol:
1-[(4-Methylphenyl)sulfonyl]-4-piperidinol: Similar structure but with a methyl group instead of a chlorophenyl group, leading to different chemical behavior.
Uniqueness
1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol is unique due to the combination of sulfonyl and sulfanyl groups attached to the piperidinol core. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form multiple types of interactions with biological targets, making it a valuable compound for diverse scientific applications.
Biological Activity
1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: C24H25ClN2O2S, with a molecular weight of approximately 442.98 g/mol. Its structure includes a piperidine core substituted with a chlorophenyl sulfonyl group and a methylphenyl sulfanyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H25ClN2O2S |
| Molecular Weight | 442.98 g/mol |
| Boiling Point | 572.6 ± 60.0 °C (predicted) |
| Density | 1.40 ± 0.1 g/cm³ (predicted) |
| LogP | 5.72 |
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, synthesized compounds containing the piperidine moiety showed significant effectiveness against Salmonella typhi and Bacillus subtilis, while demonstrating weaker activity against Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Synthesized Compounds
| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|---|---|
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Moderate to Strong | Moderate to Strong | Weak | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties, particularly as an inhibitor of acetylcholinesterase (AChE) and urease. The results indicate strong inhibitory activity against urease, which is crucial for treating conditions like kidney stones and urinary tract infections .
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Strong | 2.14 ± 0.003 |
| Urease | Strong | Not specified |
The mechanism underlying the biological activity of this compound can be attributed to its ability to interact with specific protein targets within bacterial cells or human enzymes. Molecular docking studies suggest that the sulfonamide group plays a pivotal role in binding interactions with target proteins, enhancing the compound's efficacy .
Case Studies
A notable study synthesized several piperidine derivatives and assessed their biological activities through in vitro assays. The findings indicated that compounds with structural similarities to 1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol exhibited promising results in both antibacterial and enzyme inhibition assays .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, sulfonyl chloride intermediates (e.g., 4-chlorophenylsulfonyl derivatives) react with piperidinols under alkaline conditions (e.g., triethylamine) to form sulfonamide linkages. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/petroleum ether) or recrystallization (ethanol/water) is critical to achieve >95% purity .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C): Assign peaks for the piperidine ring (δ ~2.5–3.5 ppm), sulfonyl (δ ~7.5–8.5 ppm for aromatic protons), and sulfanyl-methyl groups (δ ~2.3 ppm for CH₃).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass.
- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry, as demonstrated in analogous piperidine derivatives .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Screen for receptor binding (e.g., NMDA receptors) using competitive radioligand assays (³H-MK-801 displacement) due to structural similarity to NMDA antagonists like Co 101244 hydrochloride . In vitro cytotoxicity assays (MTT/PrestoBlue) in neuronal cell lines can assess neuroprotective potential against glutamate-induced toxicity .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing byproduct formation?
- Methodological Answer : Optimize reaction parameters:
- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 sec irradiation) and improve regioselectivity, as shown in analogous sulfanyl-pyrazole syntheses .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require careful quenching to avoid side reactions .
Q. How should contradictory data between in vitro receptor binding and in vivo neuroprotection be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Measure blood-brain barrier penetration (e.g., PAMPA-BBB assay) to confirm bioavailability.
- Metabolite analysis (LC-MS/MS): Identify active metabolites that may contribute to in vivo effects.
- Structural analogs : Compare activity of derivatives lacking sulfanyl or sulfonyl groups to isolate pharmacophores .
Q. What computational methods are effective for predicting this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina): Model binding to NMDA receptor NR2B subunits using published crystal structures (PDB: 3QEL).
- Hirshfeld surface analysis : Evaluate intermolecular interactions (e.g., π-π stacking with aromatic residues) to guide SAR studies .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed for formulation studies?
- Methodological Answer :
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC-UV at 254 nm.
- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C to inform storage guidelines .
Q. What strategies mitigate toxicity risks identified in preliminary assays?
- Methodological Answer :
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
- hERG channel inhibition assay : Use patch-clamp electrophysiology to assess cardiac liability.
- Prodrug design : Introduce ester moieties to reduce acute toxicity, as seen in structurally related piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
